molecular formula C13H17Br3 B7739512 (3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane

(3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane

Cat. No.: B7739512
M. Wt: 412.99 g/mol
InChI Key: KWXYNJLTOZCMIQ-XFFZJAGNSA-N
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Description

(3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane is a synthetic organic compound characterized by the presence of an adamantane core and a tribromopropenyl group. Adamantane derivatives are known for their unique structural properties and have been studied for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

1-[(E)-1,3,3-tribromoprop-1-en-2-yl]adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br3/c14-7-11(12(15)16)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10,12H,1-6H2/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXYNJLTOZCMIQ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=CBr)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)/C(=C\Br)/C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane typically involves the following steps:

    Formation of the Adamantane Core: Adamantane can be synthesized from cyclohexane derivatives through a series of cyclization and rearrangement reactions.

    Introduction of the Tribromopropenyl Group: The tribromopropenyl group can be introduced via a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromine atoms or the double bond in the propenyl group.

    Substitution: The bromine atoms in the tribromopropenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.

Scientific Research Applications

Chemistry

    Catalysis: Adamantane derivatives are studied for their potential use as catalysts in various chemical reactions.

    Materials Science: These compounds are explored for their unique structural properties, which can be useful in the development of new materials.

Biology

    Drug Development: Adamantane derivatives have been investigated for their antiviral and anticancer properties.

    Biochemical Probes: These compounds can be used as probes to study biological processes and molecular interactions.

Medicine

    Therapeutics: Some adamantane derivatives are used in the treatment of diseases such as influenza and Parkinson’s disease.

Industry

    Polymer Additives: Adamantane compounds can be used as additives to enhance the properties of polymers.

    Coatings: These compounds are explored for their potential use in protective coatings due to their stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane involves its interaction with specific molecular targets. The tribromopropenyl group may interact with enzymes or receptors, leading to changes in their activity. The adamantane core provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness

(3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane is unique due to the presence of the tribromopropenyl group, which imparts distinct chemical and biological properties compared to other adamantane derivatives.

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